![molecular formula C18H24N2O B7511138 N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B7511138.png)
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Overview
Description
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. Memantine is a relatively new drug, first approved by the US Food and Drug Administration (FDA) in 2003.
Scientific Research Applications
11-β-HSD-1 Inhibition : Adamantane derivatives have been developed for the inhibition of 11-β-hydroxysteroid dehydrogenase-1, a therapeutic target for diabetes and metabolic syndrome. A convergent, scalable process for the synthesis of these inhibitors has been developed, showcasing the compound's potential in pharmaceutical development (Becker et al., 2008).
Polymer Synthesis : Polyamides containing adamantyl and diamantyl moieties have been synthesized, demonstrating the utility of adamantane derivatives in creating new materials with specific physical properties like solubility, tensile strength, and thermal stability (Chern, Shiue & Kao, 1998).
Antibacterial and Antifungal Applications : Novel N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane have shown potent antibacterial activity with minimal inhibitory concentration values, indicating their potential as broad-spectrum antibacterial agents. They also possess moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Catalysis and Oxidation : Adamantane derivatives have been studied as part of diiron(III) complexes for their role in catalyzing the selective hydroxylation of alkanes, indicating their potential use in chemical synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Serotonin Receptor Antagonism : Adamantane carboxamides have been synthesized and examined for their potency as selective 5-HT2 receptor antagonists, highlighting their potential application in neurology and psychopharmacology (Fujio et al., 2000).
Drug Synthesis : The compound has been involved in the catalytic synthesis of N-Aryladamantane-1-carboxamides, indicating its use in creating a variety of pharmaceutical agents (Shishkin et al., 2020).
properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-20(12-13-3-2-4-19-11-13)17(21)18-8-14-5-15(9-18)7-16(6-14)10-18/h2-4,11,14-16H,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBDQMQMVJOIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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